(R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride
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Overview
Description
®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride is a chiral amino acid derivative. It is characterized by the presence of two amino groups and a phenyl ring, making it a versatile compound in various chemical and biological applications. This compound is often used in the synthesis of peptides and as a building block in pharmaceutical research.
Mechanism of Action
Target of Action
It’s structurally related to 2-(4-aminophenyl)benzothiazoles, which are known to interact with cytochrome p450 1a1 .
Mode of Action
It’s structurally related to 2-(4-aminophenyl)benzothiazoles, which are known to induce and be biotransformed by cytochrome p450 1a1 . This interaction leads to the formation of active and inactive metabolites .
Biochemical Pathways
It’s structurally related to 2-(4-aminophenyl)benzothiazoles, which are known to interact with cytochrome p450 1a1 . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs, and its induction can lead to significant changes in the pharmacokinetics of co-administered drugs .
Pharmacokinetics
®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride is a water-soluble, chemically stable prodrug . It rapidly and quantitatively reverts to its parent amine in mice, rats, and dogs in vivo . This suggests that the compound has good bioavailability.
Result of Action
It’s structurally related to 2-(4-aminophenyl)benzothiazoles, which have shown potent antitumor properties in vitro and in vivo .
Action Environment
It’s known to be stable under normal temperatures and pressures, and at room temperature in closed containers under normal storage and handling conditions .
Biochemical Analysis
Biochemical Properties
®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride is known to act as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 . This interaction with PepT1 suggests that it may play a role in the regulation of peptide transport across cell membranes .
Cellular Effects
Its role as an inhibitor of PepT1 suggests that it may influence cellular functions related to peptide transport
Molecular Mechanism
As a competitive inhibitor of PepT1, it likely binds to the active site of this transporter, preventing the binding and transport of peptides .
Temporal Effects in Laboratory Settings
It is known to be stable under normal temperatures and pressures, and it is soluble in water .
Metabolic Pathways
The metabolic pathways involving ®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride are not well-characterized. Given its interaction with PepT1, it may be involved in pathways related to peptide transport .
Transport and Distribution
®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride is likely transported across cell membranes via the peptide transporter PepT1
Subcellular Localization
Given its interaction with PepT1, it may be localized to the cell membrane where this transporter is typically found .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrophenylacetic acid.
Reduction: The nitro group is reduced to an amino group using hydrogenation or other reducing agents like palladium on carbon (Pd/C) under hydrogen atmosphere.
Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques, often involving chiral acids or bases.
Hydrochloride Formation: The free base is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can undergo further reduction to form more reduced amines.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with catalysts like Pd/C.
Substitution: Electrophiles like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: More reduced amines.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of peptides and proteins.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride: The enantiomer of the ®-form, with similar but not identical properties.
4-Aminophenylacetic acid: Lacks the additional amino group, resulting in different reactivity and applications.
Phenylalanine: A naturally occurring amino acid with a similar structure but different functional groups.
Uniqueness
®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride is unique due to its chiral nature and the presence of two amino groups, which provide versatility in chemical reactions and biological interactions. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2R)-2-amino-2-(4-aminophenyl)acetic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;;/h1-4,7H,9-10H2,(H,11,12);2*1H/t7-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWAMKFMQILIGN-XCUBXKJBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(=O)O)N)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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